molecular formula C26H22O3 B14190886 Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl- CAS No. 835613-75-7

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-

Cat. No.: B14190886
CAS No.: 835613-75-7
M. Wt: 382.4 g/mol
InChI Key: ZIVBLRBJKLWCQG-UHFFFAOYSA-N
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Description

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a furo[3,2-c]oxepin core, which is a fused ring system combining furan and oxepin rings. The presence of multiple phenyl groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl- typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phenols and furans can undergo cyclization reactions in the presence of catalysts like Lewis acids. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce partially or fully reduced compounds.

Scientific Research Applications

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-c]quinoline: Another heterocyclic compound with a similar fused ring system but different functional groups.

    Furo[3,2-c]azepine: A related compound with an azepine ring instead of an oxepin ring.

  • Furo4,3,2-debenzopyran : A compound with a similar core structure but different substituents.

Uniqueness

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl- is unique due to its specific combination of furan and oxepin rings, along with multiple phenyl groups

Properties

CAS No.

835613-75-7

Molecular Formula

C26H22O3

Molecular Weight

382.4 g/mol

IUPAC Name

2,2,6-triphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one

InChI

InChI=1S/C26H22O3/c27-25-22-18-26(20-12-6-2-7-13-20,21-14-8-3-9-15-21)29-24(22)17-16-23(28-25)19-10-4-1-5-11-19/h1-15,23H,16-18H2

InChI Key

ZIVBLRBJKLWCQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1C5=CC=CC=C5

Origin of Product

United States

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